molecular formula C13H16N2O B8655177 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol

4-(1H-benzo[d]imidazol-2-yl)cyclohexanol

Cat. No.: B8655177
M. Wt: 216.28 g/mol
InChI Key: OWFYZIYACNGJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Benzo[d]imidazol-2-yl)cyclohexanol is a chemical compound of significant interest in medicinal chemistry and drug discovery, functioning as a versatile heterocyclic building block. Its structure, which incorporates a benzimidazole moiety linked to a cyclohexanol ring, is frequently explored in the synthesis of novel bioactive molecules. Research on closely related structural analogs indicates high potential in pharmacological applications. For instance, tetracyclic benzimidazole derivatives have demonstrated potent and selective anti-proliferative activity against human lung adenocarcinoma cells (A549), triggering G2/M cell cycle arrest and acting as cytostatic agents . Furthermore, novel synthetic compounds containing the benzimidazole core have shown promising in vitro antimicrobial activity against various bacterial and fungal strains . The mechanism of action for this class of compounds is an area of active investigation. Some studies on similar derivatives suggest that intercalation with cellular DNA, rather than the modulation of G-quadruplex (G4) structures, might be responsible for the observed biological activity . Other research on benzimidazole-furazan hybrids has identified them as possessing microtubule-destabilizing properties, which is a valuable mechanism in anticancer drug development . As a key synthetic intermediate, this compound enables researchers to access complex molecular architectures for evaluating new therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. The structural information for this compound is consistent with the general formula and properties of its class, though analytical data for this specific material should be confirmed by the purchaser.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H16N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,16H,5-8H2,(H,14,15)

InChI Key

OWFYZIYACNGJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1h Benzo D Imidazol 2 Yl Cyclohexanol

Retrosynthetic Analysis and Key Disconnections for the Benzo[d]imidazole-Cyclohexanol Core

A retrosynthetic analysis of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol identifies two primary disconnections to simplify the target molecule into readily available starting materials. The most logical approach involves the disconnection of the C-N bonds within the imidazole (B134444) ring, a common strategy in benzimidazole (B57391) synthesis. This leads back to o-phenylenediamine (B120857) and a suitable derivative of cyclohexanol (B46403), such as 4-hydroxycyclohexanecarboxylic acid or its corresponding aldehyde. This disconnection forms the basis for many linear and convergent synthetic strategies.

A second key disconnection targets the C-C bond between the benzimidazole C2 carbon and the cyclohexyl ring. This approach is central to convergent syntheses where the benzimidazole and cyclohexanol moieties are prepared separately and then coupled. This strategy might start from a 2-halo-1H-benzo[d]imidazole and a suitable organometallic cyclohexyl reagent. These fundamental disconnections pave the way for the various synthetic methodologies detailed below.

Conventional Synthetic Routes for this compound

Conventional syntheses of 2-substituted benzimidazoles have been well-established and can be adapted for the synthesis of the target compound. These methods are typically categorized as either linear or convergent.

Multi-Step Linear Syntheses

Multi-step linear syntheses involve the sequential construction of the target molecule from a single starting material. A plausible linear synthesis of this compound would commence with the condensation of o-phenylenediamine with a derivative of 4-hydroxycyclohexane.

One common method involves the reaction of o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating. In this case, 4-hydroxycyclohexanecarboxylic acid would be the ideal starting material. The reaction proceeds through the formation of an amide intermediate, followed by cyclization and dehydration to yield the benzimidazole ring.

Alternatively, an aldehyde can be used as the precursor. The reaction of o-phenylenediamine with an aldehyde, such as 4-hydroxycyclohexanecarbaldehyde, typically involves an oxidative cyclization step. Various oxidizing agents can be employed for this transformation.

A key precursor for these linear syntheses is 4-hydroxycyclohexanecarboxylic acid, which can be synthesized by the hydrogenation of p-hydroxybenzoic acid using a ruthenium on carbon catalyst. google.com

Table 1: Hypothetical Linear Synthesis of this compound

Step Reactants Reagents and Conditions Product
1 o-phenylenediamine, 4-hydroxycyclohexanecarboxylic acid Polyphosphoric acid (PPA), 150-200 °C This compound

Convergent Synthetic Approaches

A common strategy would be to prepare 2-chloro-1H-benzo[d]imidazole and couple it with a Grignard reagent derived from a protected 4-bromocyclohexanol. The Grignard reagent, 4-(tetrahydro-2H-pyran-2-yloxy)cyclohexylmagnesium bromide, can be prepared from the corresponding bromide. The subsequent coupling reaction, typically catalyzed by a palladium or nickel complex, would form the C-C bond between the two rings. Deprotection of the hydroxyl group would then yield the final product.

Table 2: Hypothetical Convergent Synthesis of this compound

Step Reactants Reagents and Conditions Product
1 2-Chloro-1H-benzo[d]imidazole, 4-(tetrahydro-2H-pyran-2-yloxy)cyclohexylmagnesium bromide Pd(PPh₃)₄, THF, reflux 2-(4-(Tetrahydro-2H-pyran-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole

Advanced Catalytic Methods in the Synthesis of the Compound

Modern synthetic chemistry has seen the development of advanced catalytic methods that can offer more efficient and selective routes to complex molecules.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of C-C bonds. For the synthesis of this compound, these methods can be applied in a convergent manner. As mentioned in the convergent synthesis section, palladium- and nickel-catalyzed cross-coupling reactions are well-suited for this purpose. nih.govorganic-chemistry.orgnih.gov For example, a Kumada coupling between 2-chloro-1H-benzo[d]imidazole and a cyclohexyl Grignard reagent is a viable approach.

More recently, direct C-H activation has emerged as a powerful strategy. A rhodium(I)-catalyzed C-H alkylation of a protected benzimidazole with a suitable cyclohexene (B86901) derivative could potentially form the desired C-C bond directly, offering a more atom-economical route. nih.gov Similarly, copper-catalyzed C-H alkylation of benzimidazoles with alkenes has also been reported and could be adapted for this synthesis. nih.gov

Table 3: Hypothetical Transition Metal-Catalyzed Synthesis

Reaction Type Reactants Catalyst System Product
Kumada Coupling 2-Chloro-1H-benzo[d]imidazole, 4-hydroxycyclohexylmagnesium bromide NiCl₂(dppp) This compound

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative for synthesis. While specific organocatalytic methods for the direct C-C coupling of benzimidazoles with cyclohexyl groups are not yet well-established, general principles of organocatalysis can be envisioned.

For instance, an organocatalytic activation of a cyclohexanone (B45756) derivative could generate an enamine or enolate intermediate, which could then potentially react with an electrophilic benzimidazole species. However, developing a robust and selective organocatalytic method for this particular transformation would require significant research and development. The synthesis of the benzimidazole ring itself can be facilitated by organocatalysts, providing a green alternative to traditional acid or metal catalysis for the initial ring formation step.

Stereoselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at C-1 and C-4 of the cyclohexyl ring) means that the compound can exist as cis and trans diastereomers, each as a pair of enantiomers. The stereoselective synthesis of these isomers is crucial for understanding their distinct chemical and biological properties.

The control of diastereoselectivity in the synthesis of this compound can be approached through several established methods for the synthesis of 1,4-disubstituted cyclohexanes. A common strategy involves the reduction of a corresponding ketone precursor, 4-(1H-benzo[d]imidazol-2-yl)cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent and the substituent at the 4-position.

Reduction of 4-substituted cyclohexanones can proceed via axial or equatorial attack of the hydride reagent. Generally, small reducing agents like sodium borohydride (B1222165) (NaBH₄) favor equatorial attack, leading to the axial alcohol, which in this case would be the cis isomer. Conversely, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack from the less hindered equatorial face, resulting in the formation of the equatorial alcohol, the trans isomer. The significant steric hindrance posed by the 2-benzimidazolyl group is expected to strongly influence this selectivity.

Another viable diastereoselective strategy is the catalytic hydrogenation of the ketone precursor. The choice of catalyst and reaction conditions can significantly influence the cis/trans ratio of the resulting alcohol. For instance, hydrogenation over a platinum catalyst in an acidic medium often favors the formation of the equatorial alcohol (trans isomer), while rhodium on alumina (B75360) in a neutral solvent might yield a different isomeric ratio. The precise conditions for achieving high diastereoselectivity for this compound would require empirical optimization.

A plausible synthetic sequence starting from 4-oxocyclohexanecarboxylic acid is outlined below:

Amide Formation: Reaction of 4-oxocyclohexanecarboxylic acid with o-phenylenediamine in the presence of a coupling agent like polyphosphoric acid (PPA) or under high-temperature condensation conditions would yield 4-(1H-benzo[d]imidazol-2-yl)cyclohexanone.

Diastereoselective Reduction: The resulting ketone can then be subjected to diastereoselective reduction as described above to yield either the cis or trans isomer of this compound.

PrecursorReducing AgentExpected Major Isomer
4-(1H-benzo[d]imidazol-2-yl)cyclohexanoneSodium Borohydride (NaBH₄)cis-4-(1H-benzo[d]imidazol-2-yl)cyclohexanol
4-(1H-benzo[d]imidazol-2-yl)cyclohexanoneL-Selectride®trans-4-(1H-benzo[d]imidazol-2-yl)cyclohexanol
4-(1H-benzo[d]imidazol-2-yl)cyclohexanoneH₂, PtO₂ (acidic)trans-4-(1H-benzo[d]imidazol-2-yl)cyclohexanol

Separation of the diastereomers can often be achieved by standard chromatographic techniques or by fractional crystallization. For instance, a method for separating cis- and trans-isomers of 4-acetamidocyclohexanol involves esterification followed by recrystallization, a technique that could potentially be adapted for the target compound. google.com

The synthesis of enantiomerically pure isomers of this compound requires the use of asymmetric synthesis techniques.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral alcohols. One of the most effective methods is the asymmetric hydrogenation or transfer hydrogenation of a prochiral ketone precursor, 4-(1H-benzo[d]imidazol-2-yl)cyclohexanone. This can be achieved using chiral ruthenium or rhodium catalysts, such as those based on BINAP or other chiral diphosphine ligands. The choice of catalyst and reaction conditions can provide access to either enantiomer of the desired alcohol with high enantiomeric excess (ee).

For example, the asymmetric transfer hydrogenation of cyclic ketones using bifunctional ruthenium catalysts has been shown to be highly effective for producing chiral cyclohexanols. mdpi.com This methodology could be applied to the synthesis of enantiopure this compound.

Another approach involves the kinetic resolution of the racemic alcohol. This can be accomplished through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

MethodCatalyst/EnzymeOutcome
Asymmetric Hydrogenation(R)-BINAP-Ru(II)(R)- or (S)-4-(1H-benzo[d]imidazol-2-yl)cyclohexanol
Enzymatic Kinetic ResolutionLipase (e.g., Novozym® 435)Separation of enantiomers of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to direct a subsequent stereoselective transformation.

One strategy would involve the use of a chiral auxiliary to control the diastereoselective addition of a nucleophile to a cyclohexanone derivative. For instance, a chiral amine could be used to form a chiral imine from a cyclohexanone precursor, which would then direct the diastereoselective addition of a nucleophile. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Alternatively, a chiral auxiliary could be attached to the o-phenylenediamine precursor before the formation of the benzimidazole ring. This could influence the stereochemistry of subsequent reactions on the cyclohexyl moiety. However, the development of such a strategy would require significant synthetic effort. Chiral auxiliaries like (S,S)-cyclohexane-1,2-diol have been successfully used in the asymmetric synthesis of other complex molecules. nih.gov

Enantioselective Methodologies for Chiral Control

Functional Group Interconversions and Derivatization Strategies of the Core Structure

The this compound core structure possesses two key functional groups that are amenable to further chemical modification: the hydroxyl group of the cyclohexanol ring and the N-H group of the benzimidazole moiety.

The hydroxyl group can undergo a variety of standard transformations. For example, it can be esterified with acyl chlorides or carboxylic acids to form esters, or etherified using alkyl halides under basic conditions to form ethers. Oxidation of the secondary alcohol would regenerate the corresponding ketone.

The N-H of the benzimidazole ring can be alkylated, acylated, or arylated to introduce a wide range of substituents. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate can lead to N-alkylation. These modifications can be used to modulate the electronic and steric properties of the molecule.

Functional GroupReagentProduct
Cyclohexanol -OHAcyl Chloride, PyridineEster
Cyclohexanol -OHSodium Hydride, Alkyl HalideEther
Cyclohexanol -OHPCC or Swern OxidationKetone
Benzimidazole N-HPotassium Carbonate, Alkyl HalideN-Alkyl Benzimidazole
Benzimidazole N-HAcyl Chloride, PyridineN-Acyl Benzimidazole

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of benzimidazole derivatives has gained significant attention. ijarsct.co.inmdpi.comnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances.

For the synthesis of this compound, several green chemistry strategies could be employed. The initial condensation of o-phenylenediamine with a 4-oxocyclohexanecarboxylic acid derivative can be performed using eco-friendly catalysts and solvents. For example, the use of a reusable solid acid catalyst in a solvent-free or aqueous medium would be a greener alternative to traditional methods that often employ harsh acids and organic solvents. researchgate.net

Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. ijmpr.in The synthesis of benzimidazole derivatives under microwave irradiation has been shown to be highly efficient. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 4 1h Benzo D Imidazol 2 Yl Cyclohexanol

High-Resolution Mass Spectrometry for Elemental Composition and Structural Confirmation

No specific high-resolution mass spectrometry data for 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol has been found in the searched literature. This analysis would be crucial for confirming its elemental composition and exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity and Conformation

Detailed NMR spectroscopic data for this compound, including ¹H, ¹³C, and various 2D NMR analyses, are not available in the reviewed sources.

Specific chemical shifts, coupling constants, and multiplicity data for the protons of this compound are not documented in the available literature.

The ¹³C NMR spectral data, which would identify the chemical shifts of all carbon atoms in the molecule, including those in the benzimidazole (B57391) and cyclohexanol (B46403) rings, have not been reported.

No studies employing 2D NMR techniques to provide detailed structural assignments and stereochemical analysis of this compound were identified.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Specific IR and Raman spectroscopic data, which would confirm the presence of functional groups such as N-H, O-H, C-N, and C-O bonds through their vibrational frequencies, are not available for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

There are no published X-ray crystallographic studies for this compound, which would provide definitive information on its solid-state molecular structure, including bond lengths, bond angles, and crystal packing.

Crystal Packing and Intermolecular Interactions

No published data is available on the crystal system, space group, or unit cell dimensions for this compound. Detailed information regarding hydrogen bonding patterns, π-π stacking, or other non-covalent interactions, which would be derived from crystal structure analysis, is currently unknown.

Absolute Configuration Determination of Chiral Centers

There are no reports on the separation of the stereoisomers of this compound or the determination of the absolute configuration of its chiral centers.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Solution Conformation (if applicable)

No Electronic Circular Dichroism (ECD) spectra for this compound have been published. Such data would be crucial for understanding its stereochemical properties in solution but is contingent on the prior isolation of its enantiomers.

Computational and Theoretical Investigations of 4 1h Benzo D Imidazol 2 Yl Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other related properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For a molecule like 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol, DFT studies would provide insights into its stability, reactivity, and spectroscopic properties.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For benzimidazole (B57391) derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO distribution can vary depending on the substituents.

Charge Distribution: A molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule might interact with other molecules or biological targets.

Conformational Analysis and Energy Landscape Mapping

The cyclohexanol (B46403) and benzimidazole moieties in this compound can adopt various spatial arrangements, or conformations.

Potential Energy Surface Scan: A systematic scan of the key rotatable bonds (e.g., the bond connecting the cyclohexyl and benzimidazole rings) would be performed to map the potential energy surface. This helps in identifying the most stable (lowest energy) conformations and the energy barriers between them. The relative orientation of the hydroxyl group on the cyclohexane (B81311) ring (axial vs. equatorial) and its stereochemistry (cis vs. trans relative to the benzimidazole group) would significantly influence the conformational landscape.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computed structures.

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of the synthesized compound.

IR Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These computed frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as the N-H and O-H stretches of the benzimidazole and cyclohexanol groups, respectively.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling in Solution

While quantum chemical calculations are often performed in the gas phase, the behavior of a molecule in solution can be different.

Molecular Mechanics (MM): This method uses classical physics to model the molecule, allowing for the rapid exploration of many different conformations.

Molecular Dynamics (MD): MD simulations would model the movement of the molecule over time in a simulated solvent environment (e.g., water or DMSO). This provides a dynamic view of its conformational flexibility and interactions with solvent molecules, offering a more realistic picture of its behavior in a biological context.

Molecular Docking Studies with Hypothesized Biological Targets

Given that many benzimidazole derivatives exhibit biological activity, molecular docking studies could be employed to predict how this compound might bind to a specific protein target.

Ligand-Protein Interaction Profiling

Binding Affinity and Pose: Docking algorithms would predict the preferred binding orientation (pose) of the molecule within the active site of a target protein and estimate the binding affinity (e.g., in kcal/mol).

Interaction Analysis: The specific interactions between the ligand and the protein, such as hydrogen bonds (e.g., involving the N-H of the imidazole (B134444) and the O-H of the cyclohexanol), hydrophobic interactions, and pi-stacking (with the benzene (B151609) part of the benzimidazole), would be identified. This information is crucial for understanding the basis of its potential biological activity and for guiding the design of more potent analogs.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the broad interest in benzimidazole derivatives for their diverse pharmacological activities, specific studies focusing on the binding affinity prediction and Quantitative Structure-Activity Relationship (QSAR) modeling of this particular compound and its derivatives are not present in the public domain.

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, enabling researchers to predict molecular properties and interactions, thereby guiding synthesis and experimental testing. Methodologies such as binding affinity prediction are crucial for understanding how a molecule might interact with a biological target, for instance, a protein receptor. These methods often involve sophisticated techniques like molecular docking, molecular dynamics simulations, and free energy calculations to estimate the strength of the interaction between a ligand (the compound ) and its target.

Similarly, Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. This approach is instrumental in predicting the activity of new, unsynthesized derivatives and in understanding the structural features that are important for a desired effect. A typical QSAR study involves the calculation of various molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules, followed by the development and rigorous validation of a statistical model.

The absence of published research on this compound means that there is no available data to populate the specific sections and subsections requested, such as "Binding Affinity Prediction Methodologies," "Descriptor Calculation and Selection," and "Statistical Model Development and Validation" as they pertain directly to this compound.

While numerous studies exist on other benzimidazole derivatives, applying those findings to this compound would be speculative and would not adhere to the required focus on this specific molecule. The scientific community has explored the computational aspects of benzimidazoles with different substituents at various positions, targeting a wide range of biological activities including anticancer, antimicrobial, and antiviral effects. These studies provide a general framework for how such investigations could be conducted. However, without specific experimental data and computational models for this compound, a detailed and scientifically accurate article on its computational and theoretical investigations cannot be constructed at this time.

Further research initiatives would be necessary to generate the data required for a comprehensive computational analysis of this compound and its potential derivatives. Such studies would be the first step in elucidating the molecular properties and potential applications of this specific chemical entity.

Lack of Specific Research Data on this compound Precludes In-Depth Biological Activity Analysis

A thorough review of available scientific literature reveals a significant gap in the investigation of the biological activities and molecular mechanisms of the specific chemical compound, this compound. Despite the broad interest in benzimidazole-containing molecules for their therapeutic potential, research specifically detailing the in vitro biochemical and cellular screening, as well as the molecular target elucidation for this particular cyclohexanol derivative, is not publicly available.

The benzimidazole scaffold is a well-recognized privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. These activities often stem from their ability to interact with various biological targets. For instance, some benzimidazole derivatives have been identified as kinase inhibitors, while others act as antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1).

However, the specific biological profile of this compound remains uncharacterized in the scientific literature. Consequently, there is no available data to populate the requested detailed investigation into its biological activities. This includes a lack of information regarding:

Enzyme Inhibition/Activation Assays: No studies were found that have evaluated the effect of this compound on specific enzymes such as kinases, phosphatases, or proteases.

Receptor Binding and Functional Assays: There is no documented evidence of this compound being tested for its binding affinity or functional modulation of G-protein coupled receptors (GPCRs) or nuclear receptors.

Cell-Based Phenotypic Screens: Information on the use of this compound in cell-based assays to screen for modulation of cellular pathways, such as signal transduction or gene expression, is absent from the literature.

Target Identification and Ligand-Target Interactions: As no primary biological activity has been reported, there have been no subsequent studies to identify its molecular targets using methods like affinity chromatography or chemical proteomics. Similarly, biophysical characterization of its engagement with any potential target using techniques such as isothermal titration calorimetry or surface plasmon resonance has not been performed.

While research exists on structurally related compounds, such as derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline, which have been investigated for activities like anti-HCV potential, these findings cannot be extrapolated to this compound due to the significant structural differences that would dictate its pharmacological properties.

Investigation of Biological Activities and Proposed Mechanisms of Action of 4 1h Benzo D Imidazol 2 Yl Cyclohexanol Excluding Clinical Data

In Vitro Cellular Mechanism of Action Studies

Apoptosis Induction Pathways in Cancer Cell Lines (Mechanistic Focus)

The induction of apoptosis, or programmed cell death, is a primary strategy for the elimination of cancerous cells. Research into benzimidazole (B57391) derivatives, a class to which 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol belongs, has revealed significant pro-apoptotic activity in various cancer cell lines. The underlying mechanisms predominantly involve the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of proteases known as caspases. nih.govnih.govmdpi.com

Mechanistic studies on structurally related benzimidazole compounds have demonstrated a consistent pattern of apoptotic induction. A key event is the disruption of the mitochondrial membrane potential, which is controlled by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. researchgate.net Various benzimidazole derivatives have been shown to shift this balance in favor of apoptosis by upregulating the expression of Bax and downregulating the expression of Bcl-2. nih.govmdpi.com This altered ratio increases the permeability of the outer mitochondrial membrane, leading to the release of apoptogenic factors like cytochrome c into the cytoplasm. mdpi.comresearchgate.net

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which subsequently activates initiator caspases, such as caspase-9. waocp.org This initiates a proteolytic cascade, leading to the activation of executioner caspases, most notably caspase-3. waocp.orgresearchgate.net Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net Studies have confirmed that treatment with benzimidazole derivatives leads to a significant increase in the expression and activity of caspase-3 and the appearance of cleaved PARP in cancer cells like HeLa and HepG2. nih.govresearchgate.net Furthermore, some derivatives have also been shown to increase levels of caspase-8, suggesting a potential crosstalk with the extrinsic apoptosis pathway. mdpi.com

Table 1: Mechanistic Effects of Benzimidazole Derivatives on Apoptosis Induction in Cancer Cell Lines
Compound ClassCancer Cell LineEffect on Bcl-2 Family ProteinsEffect on CaspasesReference
1H-benzo[d]imidazole derivativeHeLa (Cervical Cancer)↑ Bax expression, ↓ Bcl-2 expression↑ Caspase-3 expression, ↑ Cleaved PARP nih.gov
Benzo[d]imidazo[2,1-b]thiazole derivativeHepG2 (Liver Carcinoma)Not specified↑ Caspase-3 activity researchgate.net
Benzimidazole-based derivative (4c, 4e)Not specified↑ Bax levels, ↓ Bcl-2 levels↑ Caspase-3 levels, ↑ Caspase-8 levels mdpi.com
Benzothiazole derivative (A-07)SiHa (Cervical Cancer)Shift in Bax/Bcl-2 ratio↑ Caspase-3 expression, ↑ Cleaved PARP researchgate.net

Cellular Autophagy Modulation (Mechanistic Focus)

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components through the lysosomal machinery. nih.gov This process plays a dual role in cancer, either promoting survival under stress or inducing a form of programmed cell death, and its modulation is an emerging therapeutic strategy. While direct studies on this compound are limited, research on related benzimidazole-containing structures suggests a potential role in modulating cellular autophagy. ijbs.com

The mechanism of autophagy is complex, involving multiple autophagy-related (ATG) proteins that orchestrate the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with lysosomes for degradation. nih.govcell-stress.com Key signaling pathways, notably involving the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK), regulate this process. nih.gov

Studies on certain 1H-benzo[d]imidazole-4,7-dione derivatives have shown they can inhibit transglutaminase 2 (TGase 2), a protein implicated in the progression of renal cell carcinoma. nih.gov Mechanistically, TGase 2 can promote the degradation of the tumor suppressor protein p53 through an autophagy-dependent pathway. nih.govresearchgate.net Therefore, inhibition of TGase 2 by these benzimidazole compounds leads to the stabilization of p53, which can in turn induce apoptosis. nih.gov This highlights a critical crosstalk between autophagy and apoptosis.

Furthermore, other complex molecules incorporating a benzo[d]imidazol-2-yl moiety have been observed to induce both autophagy and apoptosis in hepatocellular carcinoma cells. nih.gov The induction of autophagy is often monitored by observing the conversion of the soluble protein LC3-I to the autophagosome-associated form, LC3-II, and the expression of other key proteins like Beclin-1. nih.gov It is proposed that such compounds may trigger autophagic cell death or use autophagy as a precursor to apoptosis.

Table 2: Proposed Cellular Targets for Autophagy Modulation by Benzimidazole-Related Compounds
Potential Protein TargetProposed Mechanistic RolePotential Outcome of ModulationReference
Transglutaminase 2 (TGase 2)Promotes autophagy-dependent degradation of p53.Inhibition leads to p53 stabilization and apoptosis. nih.govresearchgate.net
mTOR (mammalian target of rapamycin)A central negative regulator of autophagy initiation.Inhibition would induce autophagy. nih.gov
Beclin-1Essential for the initiation of autophagosome formation.Upregulation would promote autophagy. nih.gov
LC3 (Microtubule-associated protein 1A/1B-light chain 3)Marker for autophagosome formation (conversion from LC3-I to LC3-II).Increased LC3-II indicates induction of autophagy. nih.gov

Anti-Inflammatory Signaling Pathway Modulation (Mechanistic Focus)

Chronic inflammation is a key factor in the pathology of numerous diseases. Benzimidazole derivatives have been investigated for their anti-inflammatory properties, with studies pointing towards their ability to modulate critical inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.gov

Research on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has demonstrated potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov The mechanism for this inhibition was linked to the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The studied benzimidazole compounds were found to restore the phosphorylation level of IκBα and reduce the protein expression of nuclear p65, effectively suppressing the activation of this pathway. nih.gov

In addition to TNF-α, other pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) are also key targets for anti-inflammatory agents. nih.gov Studies on other heterocyclic compounds have shown that inhibition of these cytokines is a common mechanism for exerting anti-inflammatory effects. mdpi.comnih.gov By downregulating the production of these key inflammatory mediators, benzimidazole derivatives can significantly attenuate the inflammatory response at a cellular level.

Table 3: Effects of Benzimidazole Derivatives on Inflammatory Signaling Pathways
Compound ClassCell LineEffect on Signaling MoleculesEffect on Inflammatory MediatorsReference
2-(piperidin-4-yl)-1H-benzo[d]imidazoleRAW 264.7 MacrophagesRestored IκBα phosphorylation, ↓ p65 NF-κB expression↓ NO production, ↓ TNF-α production nih.gov
Amidrazone derivatives with cyclohex-1-enePBMCsNot specified↓ TNF-α production, ↓ IL-6 production mdpi.com
1,5-Benzodiazepine derivativesMouse air-pouch model (in vivo)Not specified↓ IL-6 production, ↓ Prostaglandin E2 production nih.gov

Antimicrobial/Antiparasitic Action at the Cellular Level (Mechanistic Focus)

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antiparasitic agents. nih.gov These compounds have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. niscair.res.in The cellular mechanisms of action, while not fully elucidated for every derivative, are beginning to be understood and often involve the inhibition of essential microbial cellular processes.

The difference in cell wall structure between Gram-positive and Gram-negative bacteria often results in varied susceptibility to antimicrobial agents. nih.gov Many benzimidazole derivatives exhibit greater activity against Gram-positive bacteria. researchgate.net This suggests that the bacterial cell envelope may play a crucial role in the compound's mechanism or permeability.

At the cellular level, one proposed mechanism of action is the inhibition of essential microbial enzymes. For instance, certain compounds containing a benzimidazole fragment have been identified as inhibitors of pyruvate (B1213749) kinase, an essential enzyme in glycolysis, which could explain their antistaphylococcal activity. nih.gov Another potential target is the filamenting temperature-sensitive protein Z (FtsZ), a protein crucial for bacterial cell division. Inhibition of FtsZ would disrupt cell replication and lead to bacterial death. nih.gov For antifungal activity, a common mechanism for azole-containing compounds involves the disruption of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death. While this is a known mechanism for other azoles, its specific relevance to this compound requires further investigation.

Table 4: Proposed Cellular Mechanisms for Antimicrobial Action of Benzimidazole Derivatives
Proposed MechanismCellular Process AffectedTarget Pathogen TypeReference
Inhibition of Pyruvate KinaseGlycolysis (Energy Metabolism)Bacteria (e.g., Staphylococcus) nih.gov
Inhibition of FtsZ ProteinCell DivisionBacteria nih.gov
Disruption of Cell Wall/Membrane IntegrityCellular Structure MaintenanceBacteria, Fungi nih.gov
Inhibition of Ergosterol BiosynthesisCell Membrane SynthesisFungiGeneral azole mechanism

Structure Activity Relationship Sar and Scaffold Modification Studies of 4 1h Benzo D Imidazol 2 Yl Cyclohexanol

Design Principles for the Synthesis of Analogs and Derivatives

The design of analogs and derivatives of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is guided by established medicinal chemistry principles aimed at optimizing pharmacokinetic and pharmacodynamic properties. The primary strategy involves the systematic modification of the core structure, which consists of a benzimidazole (B57391) ring linked to a cyclohexanol (B46403) moiety at the 2-position.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing specific functional groups with others that have similar physical or chemical properties to enhance biological activity or metabolic stability. For instance, the hydroxyl group on the cyclohexanol ring could be replaced with an amino or thiol group to explore different hydrogen bonding interactions with a biological target.

Scaffold Hopping: Replacing the benzimidazole core with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Functional Group Modification: Altering the existing functional groups to modulate properties like solubility, lipophilicity, and metabolic stability. For example, the secondary alcohol of the cyclohexanol could be oxidized to a ketone or esterified to produce prodrugs with altered pharmacokinetic profiles.

Conformational Restriction: Introducing structural constraints to lock the molecule in a specific conformation that is presumed to be the bioactive conformation. This can be achieved by introducing rigid linkers or by forming cyclic derivatives.

The synthesis of such analogs often involves the condensation of a substituted o-phenylenediamine (B120857) with a cyclohexanecarboxylic acid derivative, a common method for forming the 2-substituted benzimidazole core. rsc.org Microwave-assisted synthesis has also been reported as an efficient method for producing benzimidazole derivatives in high yields. nih.gov

Systematic Exploration of Substituent Effects on the Benzo[d]imidazole Moiety

The biological activity of benzimidazole derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. researchgate.net These effects can be broadly categorized into electronic, steric, and lipophilic contributions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density of the benzimidazole ring. This can enhance the acidity of the N-H proton and influence hydrogen bonding capabilities. Studies on other benzimidazole series have shown that the presence of EWGs can be favorable for certain biological activities. nih.gov

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3), methyl (-CH3), and amino (-NH2) groups increase the electron density of the ring system. This can enhance the basicity of the imidazole (B134444) nitrogens and affect the molecule's ability to participate in cation-π interactions.

The following table summarizes the electronic effects of common substituents on the aromatic ring of a benzimidazole scaffold based on general principles.

SubstituentHammett Constant (σp)Electronic EffectPotential Impact on Biological Activity
-NO₂0.78Strong Electron-WithdrawingMay enhance interactions requiring electron-deficient aromatic rings.
-CN0.66Strong Electron-WithdrawingCan alter pKa and hydrogen bonding potential.
-Cl0.23Electron-Withdrawing (Inductive)Can improve membrane permeability and metabolic stability.
-H0.00NeutralBaseline for comparison.
-CH₃-0.17Weak Electron-DonatingCan enhance hydrophobic interactions.
-OCH₃-0.27Strong Electron-Donating (Resonance)May influence metabolic pathways (e.g., O-demethylation).
-NH₂-0.66Strong Electron-DonatingCan act as a hydrogen bond donor.

Data is illustrative and based on general principles of physical organic chemistry.

The size and shape of substituents on the benzimidazole ring can have a profound impact on the molecule's conformation and its ability to fit into a biological target's binding site.

Bulky Substituents: Large groups can cause steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more active conformation by restricting bond rotation. The position of the substituent is critical; for example, a bulky group at the 4- or 7-position may have a more significant conformational impact than one at the 5- or 6-position.

Conformational Flexibility: The introduction of flexible alkyl chains as substituents can allow the molecule to adopt multiple conformations, one of which may be optimal for binding. However, excessive flexibility can be entropically unfavorable for binding.

Research on other 2-substituted benzimidazoles has shown that the steric bulk of the substituent at the 2-position can significantly influence biological activity. cornellpharmacology.org For this compound, the cyclohexanol ring itself represents a significant steric feature.

Increasing Lipophilicity: The addition of non-polar substituents such as alkyl or aryl groups generally increases the log P value. This can enhance membrane permeability but may also lead to increased metabolic breakdown and reduced aqueous solubility.

Decreasing Lipophilicity: The introduction of polar groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups typically decreases the log P value, which can improve aqueous solubility but may hinder passage across biological membranes.

Studies on various benzimidazole derivatives have demonstrated a correlation between lipophilicity and biological activity, although the optimal log P value is target-dependent. nih.gov The table below illustrates how different substituents on the benzimidazole ring can modulate the calculated log P (cLogP) of a hypothetical 2-cyclohexylbenzimidazole core structure.

Substituent at 5-positioncLogP
-H3.5
-Cl4.2
-CH₃4.0
-OH3.0
-NH₂2.9

cLogP values are estimations and can vary based on the calculation algorithm used.

Stereochemical Influence of the Cyclohexanol Ring on Biological Activity

The stereochemistry of the cyclohexanol ring is a critical factor that can significantly influence the biological activity of this compound. The presence of chiral centers in the cyclohexanol moiety gives rise to different stereoisomers, which may exhibit distinct pharmacological profiles.

The relative orientation of the hydroxyl group and the benzimidazole substituent on the cyclohexanol ring (cis or trans) can lead to different three-dimensional shapes of the molecule. These geometric isomers can have different affinities for their biological targets due to the specific spatial arrangement of key interacting groups.

Extensive literature searches did not yield specific studies on the synthesis or differential biological activities of the cis and trans isomers of this compound. However, based on general principles of stereochemistry in medicinal chemistry, it is highly probable that the two isomers would exhibit different biological activities. The trans isomer, which typically exists in a more stable diequatorial conformation, would present a different pharmacophore profile compared to the cis isomer, which would have one substituent in an axial and the other in an equatorial position in its most stable chair conformation. libretexts.orglibretexts.org This difference in spatial arrangement would likely lead to differential binding to a target protein. Further research is required to synthesize and evaluate the individual cis and trans isomers to elucidate their specific structure-activity relationships.

Absolute Stereochemistry and Enantioselective Differences

The presence of a chiral center at the hydroxyl-bearing carbon of the cyclohexanol ring, as well as the potential for cis/trans isomerism, introduces significant stereochemical complexity to the this compound scaffold. The absolute stereochemistry of this compound is a critical determinant of its biological activity, as enantiomers and diastereomers often exhibit different pharmacological profiles, including potency, selectivity, and metabolism.

The orientation of the hydroxyl group (axial vs. equatorial) and its spatial relationship to the benzimidazole ring can profoundly influence how the molecule interacts with its biological target. For instance, in the context of enzyme inhibition, one stereoisomer may fit optimally into the active site, forming key hydrogen bonds and hydrophobic interactions, while its counterpart may bind with lower affinity or not at all.

While specific enantioselective studies on this compound are not extensively documented in publicly available literature, the principle of eudismic ratio, which quantifies the difference in pharmacological activity between enantiomers, is a fundamental concept in medicinal chemistry. It is highly probable that the (1R, 4R) and (1S, 4S) enantiomers, as well as the cis and trans diastereomers, of this compound would display significant differences in their biological activities.

For example, if the hydroxyl group acts as a hydrogen bond donor to a specific amino acid residue in a target protein, the stereochemistry will dictate the precise positioning of this group. A hypothetical study might reveal that the (1R, 4S) isomer, for instance, is significantly more potent than the (1S, 4R) isomer, highlighting a strict stereochemical requirement for binding.

Table 1: Hypothetical Enantioselective Differences in Biological Activity

Stereoisomer Configuration Target Affinity (IC₅₀, nM)
Isomer A (1R, 4R) 50
Isomer B (1S, 4S) 850
Isomer C cis >10,000

Note: The data in this table is illustrative and intended to demonstrate the potential for enantioselective differences.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the this compound scaffold, both the benzimidazole and cyclohexanol moieties are amenable to such modifications.

Cyclohexanol Ring Replacements: The cyclohexanol ring can be replaced with other cyclic systems to explore different conformational preferences and to alter lipophilicity. For example, replacing the cyclohexane (B81311) with a piperidine (B6355638) or a tetrahydropyran (B127337) ring could introduce a heteroatom that may serve as a hydrogen bond acceptor, potentially leading to new interactions with the target. cambridgemedchemconsulting.com Saturated bicyclic systems, such as bicyclo[1.1.1]pentane or bicyclo[2.2.2]octane, could serve as non-aromatic bioisosteres of a phenyl ring, offering a way to maintain a rigid scaffold while improving physicochemical properties like solubility. enamine.net

Benzimidazole Ring Replacements: The benzimidazole ring itself is a bioisostere of other bicyclic aromatic heterocycles. Depending on the desired electronic properties and hydrogen bonding capabilities, it could be replaced with an indazole, a benzothiazole, or a benzoxazole. researchgate.net For instance, replacing the imidazole nitrogen with sulfur (benzothiazole) would remove a hydrogen bond donor but could enhance other interactions.

Hydroxyl Group Replacements: The hydroxyl group of the cyclohexanol is a key functional group, likely involved in hydrogen bonding. It could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amine, a thiol, or a small amide.

Table 2: Potential Bioisosteric Replacements and Their Rationale

Original Moiety Bioisosteric Replacement Rationale
Cyclohexanol Piperidine Introduce a basic nitrogen for potential salt formation and new interactions.
Cyclohexanol Tetrahydropyran Introduce a hydrogen bond acceptor (ether oxygen) and modulate lipophilicity.
Benzimidazole Indazole Alter the position of the hydrogen bond donor/acceptor nitrogen atoms.
Benzimidazole Benzothiazole Remove a hydrogen bond donor and introduce a sulfur atom for different electronic properties.

Prodrug Strategies and Advanced Delivery System Concepts (Theoretical/Chemical Design)

The benzimidazole scaffold is often associated with poor water solubility, which can limit bioavailability. nih.govbibliotekanauki.pl Prodrug strategies and advanced delivery systems offer viable solutions to overcome this challenge.

Prodrug Design: The hydroxyl group on the cyclohexanol ring is an ideal handle for the attachment of promoieties to create ester or ether-linked prodrugs. nih.gov

Ester Prodrugs: Acylating the hydroxyl group with a short, water-soluble carboxylic acid (e.g., succinic acid, acetic acid) can create an ester prodrug with improved aqueous solubility. This ester would be designed to be cleaved by esterases in the plasma or target tissues, releasing the active parent compound.

Phosphate (B84403) Ester Prodrugs: A phosphate group can be attached to the hydroxyl moiety to create a highly water-soluble phosphate ester prodrug. nih.gov This prodrug would be cleaved by alkaline phosphatases to regenerate the active molecule.

Glucuronide Prodrugs: Attaching a glucuronic acid moiety can significantly enhance water solubility and potentially target tissues with high glucuronidase activity. nih.gov

Advanced Delivery Systems: For intravenous administration of poorly soluble compounds like many benzimidazole derivatives, advanced formulation strategies can be employed.

Nanoemulsions: Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can encapsulate lipophilic drugs, enhancing their solubility and stability in aqueous media. researchgate.net

Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, with a hydrophobic core that can encapsulate the drug and a hydrophilic shell that ensures solubility. nih.gov

Hydrogel-Based Systems: For localized delivery, the drug could be incorporated into a biocompatible hydrogel matrix, allowing for sustained release at the target site. mdpi.com

Development of Structure-Activity Relationships for Selectivity and Potency

Systematic modification of the this compound scaffold is essential for developing a comprehensive SAR and for optimizing potency and selectivity. Key areas for modification include the benzimidazole ring, the linker, and the cyclohexanol moiety.

Benzimidazole Ring Substitutions: The 5- and 6-positions of the benzimidazole ring are common points for substitution. The introduction of small electron-donating or electron-withdrawing groups can influence the electronic properties of the ring system and its interaction with the target. For example, in many kinase inhibitors, substitutions at these positions are crucial for achieving selectivity. semanticscholar.orgscientifiq.ai

N-1 Alkylation/Arylation: Substitution on the N-1 position of the benzimidazole ring can be used to explore additional binding pockets and to modulate the physicochemical properties of the compound. Attaching different alkyl or aryl groups can significantly impact potency. nih.gov

Cyclohexanol Ring Modifications: As discussed in the bioisosterism section, altering the cyclohexanol ring itself can have a profound effect on activity. Additionally, substitutions on the cyclohexanol ring, for example, with methyl or fluoro groups, could be explored to enhance binding affinity or to block metabolic pathways.

Table 3: Illustrative SAR Data for Scaffold Modifications

Compound ID Benzimidazole Substitution (R¹) Cyclohexanol Modification (R²) Potency (IC₅₀, nM) Selectivity (Fold)
Lead H -OH 150 1
1a 5-Cl -OH 75 5
1b 5-OCH₃ -OH 200 0.5
2a H =O (ketone) 500 0.2
2b H -F >1000 -

Note: The data in this table is hypothetical and serves to illustrate how an SAR campaign might be presented.

By systematically synthesizing and testing analogs with modifications at these key positions, a detailed understanding of the SAR can be developed. This knowledge is crucial for the rational design of more potent and selective agents based on the this compound scaffold.

Future Research Directions and Potential Pre Clinical Applications Excluding Human Clinical Trials

Integration of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol in High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of chemical compounds for their ability to modulate a specific biological target. The inclusion of novel compounds in HTS libraries is crucial for identifying new "hit" compounds that can serve as starting points for drug development.

Given the well-established pharmacological versatility of the benzimidazole (B57391) scaffold, this compound represents a valuable candidate for inclusion in diversity-oriented screening libraries. nih.govijpsm.com Its benzimidazole core provides a proven pharmacophore capable of engaging in various biological interactions, while the cyclohexanol (B46403) group introduces sp3-hybridized three-dimensional character, a feature increasingly sought after in screening collections to explore novel binding modes and escape the "flatness" of traditional aromatic compounds.

In a typical HTS campaign, the compound would be tested against a panel of biological targets, such as protein kinases, G-protein coupled receptors, or enzymes implicated in a specific disease. The initial results would be measured as a percentage of inhibition or activation relative to a control.

Table 1: Illustrative High-Throughput Screening Results for this compound
Target ProteinTarget ClassAssay TypeCompound Concentration% Inhibition (Hypothetical)
EGFRTyrosine KinaseBiochemical10 µM12.5%
CDK2Serine/Threonine KinaseBiochemical10 µM88.3%
mTORSerine/Threonine KinaseBiochemical10 µM65.7%
TNF-αCytokineCell-based10 µM45.1%
hCA IICarbonic AnhydraseBiochemical10 µM5.2%

Further Elucidation of Off-Target Interactions through Polypharmacology Studies

Polypharmacology is the principle that most drugs interact with multiple targets, not just the single "primary target" for which they were developed. Understanding these off-target interactions is critical for predicting potential side effects and for identifying new therapeutic applications (drug repurposing). nih.gov Benzimidazole-based drugs, such as the anthelmintic mebendazole, have been successfully repurposed as anticancer agents due to their polypharmacological profiles. nih.gov

Following a primary "hit" from an HTS campaign (e.g., against CDK2 kinase), a crucial next step would be to profile this compound against a broad panel of related targets to assess its selectivity. This is commonly done using large kinase panels. A highly selective compound might be desirable for minimizing side effects, whereas a compound with a specific multi-target profile could be advantageous for treating complex diseases like cancer. In silico target prediction tools can also be used to computationally screen the compound against databases of known protein structures to identify potential off-target interactions. nih.gov

Table 2: Hypothetical Kinase Selectivity Profile for this compound (IC50 values)
Kinase TargetIC50 (nM)Selectivity Notes
CDK285Primary Target
CDK1450~5-fold selective over CDK1
CDK9980>10-fold selective over CDK9
GSK3β1,500>15-fold selective
VEGFR2>10,000Highly selective

Exploration of Advanced Pre-clinical Models for Mechanistic Validation (e.g., organoids, ex vivo tissue models)

While traditional 2D cell cultures are useful for initial screening, they often fail to replicate the complex microenvironment of human tissues. Advanced pre-clinical models such as organoids—self-organizing 3D structures grown from stem cells—and ex vivo tissue cultures more accurately mimic in vivo conditions. nih.gov These models are increasingly used to test drug efficacy and toxicity, providing more predictive data before moving to animal studies. nih.gov

Should this compound show promise as an anticancer agent in initial cell-based assays, its efficacy would be further evaluated in patient-derived tumor organoids. nih.gov For example, if targeting colorectal cancer, organoids derived from a patient's tumor could be cultured and treated with the compound. Researchers could then measure outcomes such as changes in organoid size, viability, and the expression of biomarkers related to cell death (apoptosis).

Table 3: Illustrative Results from a Patient-Derived Colon Cancer Organoid Assay
Treatment GroupConcentrationMean Organoid Viability (% of Control)Apoptosis Marker (Caspase-3/7 Activity)
Vehicle Control (DMSO)N/A100%Baseline
This compound100 nM82%1.5-fold increase
This compound1 µM45%4.2-fold increase
This compound10 µM15%9.8-fold increase
Standard-of-Care Drug1 µM25%8.5-fold increase

Computational Design of Novel Derivatives with Optimized Pharmacological Profiles

Once a lead compound like this compound is identified, computational chemistry and computer-aided drug design (CADD) are employed to optimize its properties. nih.gov Using molecular docking, researchers can model how the compound binds to its target protein, identifying key interactions. This structural information guides the design of new derivatives with improved potency, selectivity, or pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.govscirp.org

For this compound, a computational approach would involve modeling its binding pose in its primary target (e.g., CDK2). Chemists could then design a small library of virtual derivatives, exploring modifications to both the benzimidazole and cyclohexanol rings to enhance binding affinity or introduce new, favorable interactions.

Table 4: Example of a Computationally-Guided Structure-Activity Relationship (SAR) Study
Compound IDModification from Parent CompoundPredicted Binding Energy (kcal/mol)Synthesized IC50 (nM)
ParentThis compound-8.585
Derivative 1Add 5-fluoro to benzimidazole-9.242
Derivative 2Add 5-chloro to benzimidazole-9.533
Derivative 3Invert stereochemistry of cyclohexanol -OH-7.9150
Derivative 4Replace cyclohexanol with cyclopentanol-8.1110

Potential for this compound as a Chemical Probe for Biological Systems

A chemical probe is a highly potent and selective small molecule used as a tool to study the function of a specific protein in biological systems. Developing such a probe requires rigorous characterization to ensure that its effects are due to the modulation of its intended target.

If this compound or one of its optimized derivatives demonstrates high potency and exceptional selectivity for a single biological target, it could be developed into a chemical probe. This would involve confirming its mechanism of action and demonstrating its on-target effects in cellular models. Such a probe would be invaluable for researchers seeking to understand the physiological and pathological roles of its target protein, helping to validate it as a therapeutic target for future drug development.

Table 5: Assessment of this compound as a Potential Chemical Probe
Probe CriterionDesired CharacteristicHypothetical Assessment
PotencyOn-target IC50 or EC50 < 100 nMAchievable (e.g., 85 nM in initial hit)
Selectivity>30-fold selective over related targetsRequires further optimization; initial profile is promising.
Cellular ActivityDemonstrates on-target effect in cells at < 1 µMTo be determined via cellular assays.
Mechanism of ActionKnown and well-characterizedTo be confirmed (e.g., ATP-competitive for a kinase).
Negative ControlA structurally similar but inactive analog is available.Possible to design (e.g., Derivative 3).

Application of Artificial Intelligence and Machine Learning in Derivatization and Prediction of Activity

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict the properties of novel compounds. nih.govaccscience.com Generative AI models can design new molecules with desired characteristics, while predictive models can estimate a compound's activity, toxicity, and pharmacokinetic profile before it is ever synthesized. nih.govjsr.org

In the context of this compound, AI/ML could be applied in several ways. A predictive ML model, trained on data from thousands of known kinase inhibitors, could screen a virtual library of millions of derivatives of the lead compound. The model would prioritize a small, diverse set of compounds with the highest predicted potency and best drug-like properties for synthesis, dramatically accelerating the optimization cycle.

Table 6: AI/ML-Based Prioritization of Virtual Derivatives for Synthesis
Virtual Compound IDProposed StructureML-Predicted Potency Score (0-1)ML-Predicted ADME Score (0-1)Synthesis Priority
V-001Parent Compound0.750.80N/A (Synthesized)
V-7825-chloro, 4'-fluoro-cyclohexanol0.980.85High
V-10545-methoxy, 2'-methyl-cyclohexanol0.950.78High
V-23316-amino, 3'-hydroxy-cyclohexanol0.890.92Medium
V-5890Large, greasy substituent0.990.25Low (Poor ADME)

Q & A

Q. What are the recommended synthetic routes for 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol?

The synthesis typically involves coupling a benzimidazole precursor with a cyclohexanol derivative. A common approach uses carbodiimide coupling agents (e.g., DCC) in anhydrous tetrahydrofuran (THF) to activate carboxylic acid intermediates, followed by nucleophilic substitution or cyclization under controlled pH and temperature . For imidazole ring formation, catalytic methods (e.g., Pd/C under hydrogen) or enzymatic resolution (e.g., L-aminoacylase) may optimize enantiomeric purity . Reaction monitoring via TLC or HPLC is advised to track intermediate formation.

Q. How can structural characterization of this compound be performed?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include:

  • Space group determination (e.g., monoclinic P21/cP2_1/c) and unit cell dimensions (a,b,c,βa, b, c, \beta) .
  • Refinement using software like SHELXL, with RR-factors < 0.06 indicating high precision .
    Complementary techniques:
  • NMR : 1H^1H and 13C^{13}C spectra to confirm proton environments and carbon connectivity.
  • FTIR : Identify functional groups (e.g., OH stretch at ~3200–3400 cm1^{-1}) .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO). For long-term stability, store at -20°C in anhydrous conditions to prevent hydrolysis. Avoid exposure to light, as imidazole derivatives may undergo photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during analysis?

Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or polymorphism. Mitigation strategies:

  • Cross-validation : Compare XRD data with computational models (e.g., DFT) to confirm bond lengths and angles .
  • Multi-technique analysis : Use high-resolution mass spectrometry (HRMS) for exact mass verification and HPLC-MS to detect co-eluting impurities .
  • Dynamic NMR : Probe temperature-dependent conformational changes in solution .

Q. What methodologies optimize reaction yields while minimizing by-products?

  • Catalytic systems : Use Pd/C or CoCl2_2-mediated catalysis to enhance regioselectivity in imidazole ring formation .
  • pH control : Maintain alkaline conditions (pH 8.5) during coupling to suppress side reactions like oxidation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield for heat-sensitive intermediates .

Q. How can chiral purity be assessed for enantiomeric forms of this compound?

  • Fluorescent derivatization : React with chiral amines (e.g., hexylamine) and analyze via fluorescence detectors (λex\lambda_{\text{ex}} 335 nm, λem\lambda_{\text{em}} 420 nm) .
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and polar mobile phases (hexane/isopropanol) for baseline separation .

Q. What strategies evaluate the compound's biological activity in antifungal assays?

  • In vitro models : Test against fungal strains (e.g., Candida albicans) using broth microdilution (MIC values < 10 µg/mL indicate potency) .
  • Structure-activity relationship (SAR) : Modify substituents on the benzimidazole or cyclohexanol moieties to enhance membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.